2-Phenylethyl methacrylate
Overview
Description
2-Phenylethyl methacrylate is a UV absorbing monomer . It is a clear to pale yellow liquid and is chemically stable . It is aromatic and hydrophobic .
Synthesis Analysis
This compound (PEMA) can be synthesized by reacting 2-Phenyl ethanol with methacryloyl chloride . Homopolymers and copolymers can be prepared by free radical polymerization technique using benzoyl peroxide as an initiator .
Molecular Structure Analysis
The molecular formula of this compound is C12H14O2 . It has a total of 28 bonds which include 14 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester .
Chemical Reactions Analysis
The photopolymerization of this compound has been studied extensively . It was observed that due to a longer timescale for reaction diffusion, the methacrylate formulations showed a higher conversion than acrylate formulations .
Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 287.4±19.0 °C at 760 mmHg, and a flash point of 157.5±12.6 °C . It has a molar refractivity of 55.7±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 186.7±3.0 cm3 .
Scientific Research Applications
Biomedical Applications
2-Phenylethyl methacrylate (PEMA) has been utilized in biomedical applications, particularly in the creation of copolymers for soft materials used in intraocular lenses (IOL) to treat cataracts. The copolymers, made from PEMA and 2-phenylethyl acrylate (PEA), were synthesized using free radical polymerization. Studies have shown that the glass transition temperature (Tg) of these copolymers increases with the rising content of PEMA, making it a valuable component in the development of foldable soft IOL materials (Lee, Tae, & Kim, 2008).
Chemical Synthesis and Polymerization
PEMA has been explored for its potential in novel synthesis methods. One study focused on synthesizing poly(1-phenylethyl methacrylate) (PPEM) by esterifying poly(methacrylic acid) with 1-phenylethyl bromide. This process demonstrated the potential of the 1-phenylethyl group as a protective group for pendant carboxylic acid in polymers, due to its quantitative esterification and relatively easy deesterification (Iizawa & Sato, 1992).
Photopolymerization Kinetics
Research has also delved into the photopolymerization kinetics of PEMA, with studies examining the photopolymerization of 2-phenylethyl (meth)acrylates and their kinetic parameters. These studies are crucial for understanding the polymerization process and optimizing the performance of PEMA-based materials in various applications (Ghorpade et al., 2012).
Supercritical Fluid Solvents
PEMA has been studied in relation to its phase behaviors in supercritical fluid solvents. Research has investigated the cloud-point behavior of poly(this compound) in supercritical solvents like carbon dioxide and propylene. Such studies are significant for understanding the solubility and phase behavior of PEMA in different solvent environments, which is vital for its application in various industrial processes (Lee & Byun, 2017).
Copolymer Synthesis and Characterization
The synthesis, chain flexibility, and glass-transition temperature of poly(2,2-diphenylethyl methacrylate), a variant of PEMA, have been explored. Such studies provide insights into the physical properties of these polymers, which are crucial for their application in materials science and engineering (Sakellariou, Siakali-Kioulafa, & Hadjichristidis, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It’s important to note that the specific targets can vary depending on the context of use .
Mode of Action
It’s known that the compound interacts with its targets to exert its effects .
Biochemical Pathways
It’s known that the compound can influence various biochemical processes depending on its context of use .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
It’s known that the compound can have various effects at the molecular and cellular level depending on its context of use .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of novel anionic block copolymers, where it forms the neutral block
Molecular Mechanism
It is known that it participates in the formation of anionic block copolymers
Temporal Effects in Laboratory Settings
Its photopolymerization kinetics have been studied .
Metabolic Pathways
It is known to be involved in the synthesis of anionic block copolymers
properties
IUPAC Name |
2-phenylethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-10(2)12(13)14-9-8-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZXXGLGJZQLTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28825-60-7 | |
Record name | Poly(2-phenylethyl methacrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28825-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7063134 | |
Record name | 2-Phenylethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3683-12-3 | |
Record name | Phenylethyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3683-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenethyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003683123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-phenylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Phenylethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENETHYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VLG348MDF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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